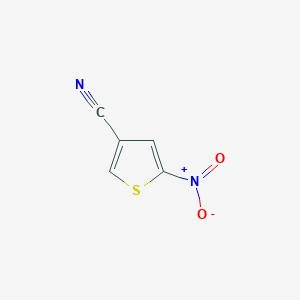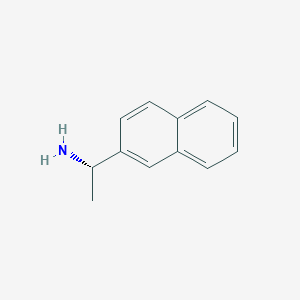![molecular formula C6H7BN2OS B186583 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine CAS No. 58157-75-8](/img/structure/B186583.png)
1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine (HMTD) is a heterocyclic compound that has gained significant attention due to its potential applications in scientific research. This molecule belongs to the class of thieno[3,2-d]diazaborinines, which have been studied extensively for their unique properties and potential uses in various fields.
Mecanismo De Acción
The mechanism of action of 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins. Studies have shown that 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine can inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways. Additionally, 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine has been found to inhibit the activity of certain transcription factors, which are proteins that regulate gene expression.
Efectos Bioquímicos Y Fisiológicos
1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine has been found to have various biochemical and physiological effects. Studies have shown that 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine has been found to have anti-inflammatory properties and can inhibit the production of certain cytokines, which are proteins that play a role in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine in lab experiments is its high purity and stability. Additionally, 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine. One area of research is the development of 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine-based fluorescent probes for biological imaging. Additionally, 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine may have potential applications in the development of new anti-cancer drugs. Further studies are needed to fully understand the mechanism of action of 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine and its potential uses in various fields of scientific research.
Métodos De Síntesis
The synthesis of 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine involves the reaction of 4-methyl-2H-thieno[3,2-d]diazaborinine with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds under mild conditions and yields 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine as a white crystalline solid with a melting point of 185-186 °C.
Aplicaciones Científicas De Investigación
1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine has been found to have potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as well as its ability to inhibit the growth of bacteria and fungi. Additionally, 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine has been investigated for its potential use as a fluorescent probe in biological imaging.
Propiedades
Número CAS |
58157-75-8 |
|---|---|
Nombre del producto |
1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine |
Fórmula molecular |
C6H7BN2OS |
Peso molecular |
166.01 g/mol |
Nombre IUPAC |
1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine |
InChI |
InChI=1S/C6H7BN2OS/c1-4-6-5(2-3-11-6)7(10)9-8-4/h2-3,9-10H,1H3 |
Clave InChI |
LVZUMSAOORDPBX-UHFFFAOYSA-N |
SMILES |
B1(C2=C(C(=NN1)C)SC=C2)O |
SMILES canónico |
B1(C2=C(C(=NN1)C)SC=C2)O |
Otros números CAS |
58157-75-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




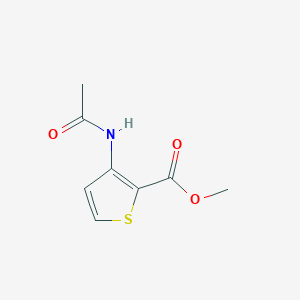
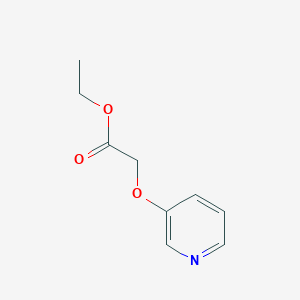
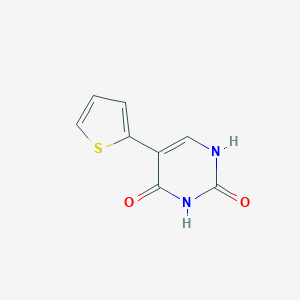
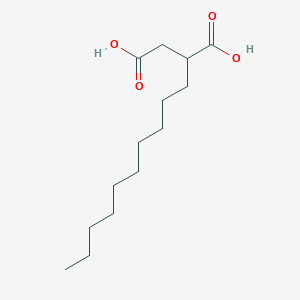

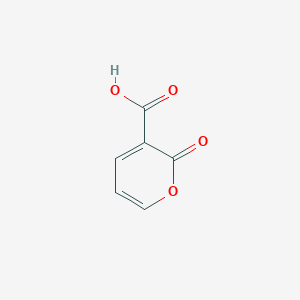
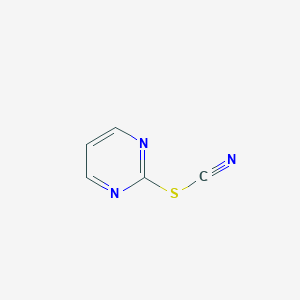
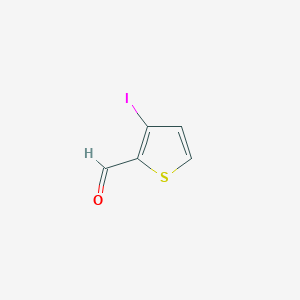
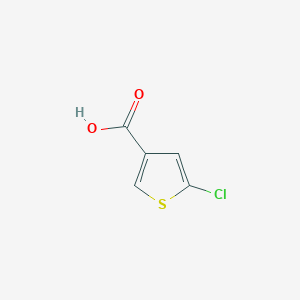
![Thieno[3,2-b]thiophene-2-boronic Acid](/img/structure/B186520.png)
